Nickel chromate

説明

Nickel Chromate is an acid-soluble compound that is red-brown in color and has high tolerances for heat . It is used in various industries, including the motorcycle and automobile industries, to achieve a shiny and glossy appearance on their parts . It forms a hard outer layer that improves the corrosion and wear resistance of the substrate . In mixing Nickel (II) Chromate with Aluminates or Cobalt Chromate, a binary compound known as a spinel is formed that is able to withstand temperatures up to 1000 °C .

Synthesis Analysis

Nickel Chromate can be synthesized by the polyacrylamide gel method . The effects of nickel substitution on morphology, crystal structure, and optical properties were investigated . The powders were characterized using X-ray diffraction, field emission scanning electron microscope, differential thermal analysis, Fourier transform infrared spectroscopy, and ultraviolet-visible spectroscopy .Molecular Structure Analysis

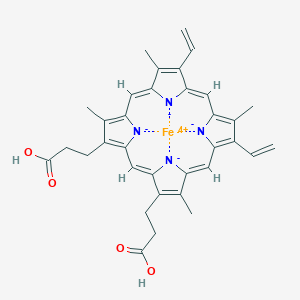

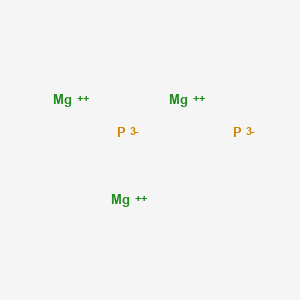

The structure of Nickel Chromate is the same as for Chromium Vanadate, CrVO4. Crystals have an orthorhombic structure with unit cell sizes a = 5.482 Å, b = 8.237 Å, c = 6.147 Å . The cell volume is 277.6 Å3 with four formula per unit cell .Chemical Reactions Analysis

Nickel Chromate can catalyze many different cross-coupling reactions, in which two chemical fragments are joined . It requires only the two substrate substances, a nickel salt as a catalyst precursor, a catalyst for light-driven redox reactions, and, in some cases, a nitrogen-containing base .Physical And Chemical Properties Analysis

Nickel Chromate is a hard silver white metal, which forms cubic crystals. It is malleable, ductile, and has superior strength and corrosion resistance . The metal is a fair conductor of heat and electricity and exhibits magnetic properties below 345°C . The molar mass of Nickel Chromate is 174.71 g/mol .科学的研究の応用

Antiferromagnetism and Conductivity in Nickel Oxide Films

Nickel oxide (NiO) exhibits antiferromagnetic and semiconductive properties when nonstoichiometric, making it suitable for various electronics applications, including gas sensors, thin-film transistors, and resistive switching random access memory (ReRAM) devices (Napari et al., 2020).

Nickel in Various Oxidation States

Studies have expanded our understanding of nickel's chemical properties in different oxidation states, which is crucial for its application in catalysis and organic substrate transformations (Lin & Power, 2017).

Optical Properties of Nickel Oxide Thin Films

Investigating nickel oxide’s optical properties has revealed its potential in ultraviolet detectors, electrochromic devices, light-emitting diodes, and other optoelectronic applications (Manjunatha & Paul, 2015).

Nickel and Chromium in Alloys

These metals are integral in the production of stainless steel, superalloys, plating materials, and coinage. Their role in modern technology makes them subjects of significant research (Reck & Gordon, 2008).

Corrosion Resistance of Nickel-Chromium Alloys

The use of nickel nanoparticles has been shown to enhance the corrosion resistance of nickel-chromium alloys, particularly in acidic solutions (Majeed, Yousif & Bedair, 2022).

Fabrication of Nickel Chromite Nanostructures

The development of nickel chromite (NiCr2O4) nanostructures demonstrates its potential in magnetic applications, with control over particle size and morphology (Beshkar, Zinatloo-Ajabshir & Salavati‐Niasari, 2015).

Nickel Catalyst in Carbon Nanofiber Growth

Nickel is a widely used catalyst in the growth of carbon nanofibers, with its chemical state varying with temperature during the growth process (Yu et al., 2016).

Safety And Hazards

将来の方向性

The future directions of Nickel Chromate research could involve its use in the synthesis of other compounds and its potential applications in various industries . For example, cobalt-chromite-based pigment Co1-xNixCr2O4 chromate powder and nanoparticles with various transition metal concentrations were manufactured by applying aqueous synthesis approaches and sol–gel synthesis routes . This could open up new possibilities for the use of Nickel Chromate in the future.

特性

IUPAC Name |

dioxido(dioxo)chromium;nickel(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.Ni.4O/q;+2;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGAXAFUJMMYEPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

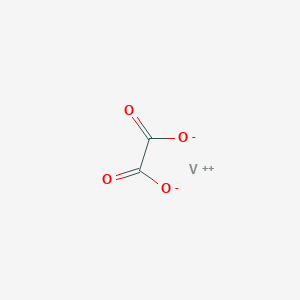

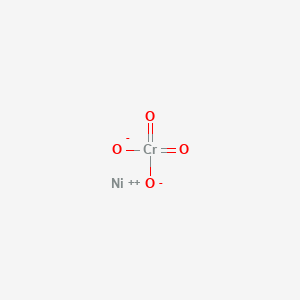

[O-][Cr](=O)(=O)[O-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrNiO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201027437 | |

| Record name | Nickel chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.687 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nickel chromate | |

CAS RN |

14721-18-7 | |

| Record name | Chromic acid, nickel(2+) salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014721187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nickel chromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.227 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。